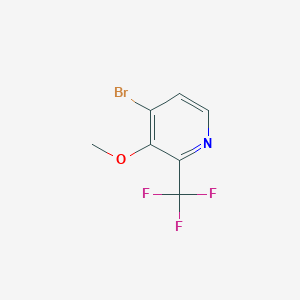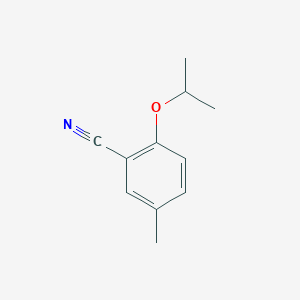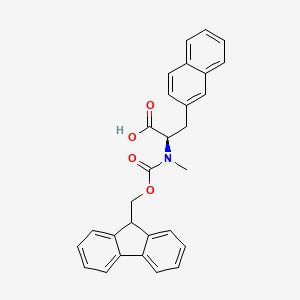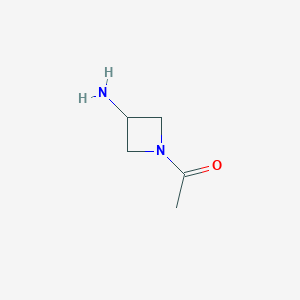![molecular formula C11H12BrN3 B1442941 4-[2-(4-Brom-1H-pyrazol-1-yl)ethyl]anilin CAS No. 1182985-22-3](/img/structure/B1442941.png)
4-[2-(4-Brom-1H-pyrazol-1-yl)ethyl]anilin
Übersicht
Beschreibung
The compound “4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline” is a complex organic molecule that contains a brominated pyrazole ring attached to an aniline group via an ethyl linker . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Aniline is an organic compound with the formula C6H5NH2, consisting of a phenyl group attached to an amino group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a brominated pyrazole ring, an ethyl linker, and an aniline group. The bromine atom on the pyrazole ring would be expected to significantly influence the compound’s chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the brominated pyrazole and aniline groups. For example, the bromine atom would likely make the compound relatively heavy and possibly more reactive .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyrazol-Derivate wurden ausgiebig auf ihre antimikrobiellen Eigenschaften untersucht. Das Vorhandensein des 4-Brom-1H-pyrazol-Restes kann zur Fähigkeit der Verbindung beitragen, als potenzieller Inhibitor des mikrobiellen Wachstums zu wirken. Forschungen haben gezeigt, dass Imidazol- und Pyrazol-Verbindungen antibakterielle, antifungale und antivirale Aktivitäten aufweisen . Dies macht “4-[2-(4-Brom-1H-pyrazol-1-yl)ethyl]anilin” zu einem Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe, die gegen resistente Bakterien- und Virusstämme wirksam sein könnten.
Antihypertensives Potenzial
Pyrazol-Derivate wurden synthetisiert und auf ihr antihypertensives Potenzial untersucht. Die Modifikation des Pyrazol-Kerns mit verschiedenen Substituenten, wie z. B. der 4-Brom-Gruppe, kann die biologische Aktivität und Potenz dieser Verbindungen als Antihypertensiva beeinflussen .
Antileishmaniale und Antimalaria-Aktivitäten
Neuere Studien haben das Potenzial von Pyrazol-Derivaten bei der Behandlung von Tropenkrankheiten wie Leishmaniose und Malaria hervorgehoben. Die synthetisierten Pyrazol-Derivate haben vielversprechende In-vitro- und In-vivo-Aktivitäten gegen Leishmania-Arten bzw. Plasmodium berghei gezeigt . Dies deutet darauf hin, dass “this compound” als Ausgangspunkt für die Entwicklung neuer antileishmanialer und antimalaria-Medikamente dienen könnte.
Enzyminhibition
Es ist bekannt, dass der Pyrazol-Ring mit verschiedenen Enzymen interagiert und als Inhibitor wirkt. Diese Eigenschaft ist besonders nützlich in der Arzneimittelentwicklung, wo die Enzyminhibition eine gängige Strategie zur Behandlung von Krankheiten ist. Der 4-Brom-1H-pyrazol-Rest könnte verwendet werden, um Inhibitoren für Enzyme wie die Leberalkoholdehydrogenase zu entwickeln, die am Stoffwechsel von Alkohol beteiligt ist .
Wirkmechanismus
Target of Action
Similar compounds such as imidazole and pyrazoline derivatives have been reported to interact with a broad range of biological targets . These targets include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit a variety of biological and pharmacological activities . For instance, pyrazoline derivatives have been reported to exhibit antioxidant activity, potentially by scavenging free radicals and reactive oxygen species (ROS) .
Biochemical Pathways
For example, pyrazoline derivatives have been associated with the modulation of oxidative stress pathways .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can influence its bioavailability .
Result of Action
For instance, pyrazoline derivatives have been reported to exhibit antioxidant activity, potentially reducing oxidative stress and cellular damage .
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of a compound .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission . This alteration can lead to significant changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline exerts its effects through specific binding interactions with biomolecules. It inhibits certain enzymes, such as those involved in oxidative phosphorylation, thereby affecting cellular energy production . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and cellular metabolism. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity.
Metabolic Pathways
4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For instance, it affects the oxidative phosphorylation pathway by inhibiting key enzymes . This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular energy production and utilization.
Transport and Distribution
Within cells and tissues, 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and modulate its biochemical effects .
Eigenschaften
IUPAC Name |
4-[2-(4-bromopyrazol-1-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c12-10-7-14-15(8-10)6-5-9-1-3-11(13)4-2-9/h1-4,7-8H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGPLPZKUQWGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=C(C=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


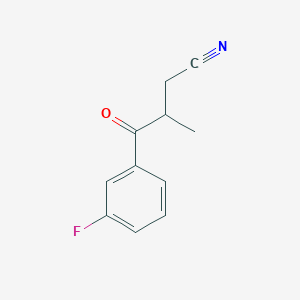
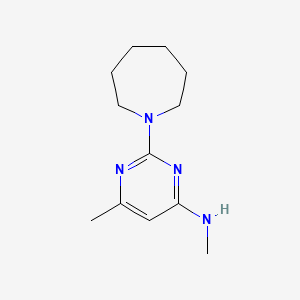
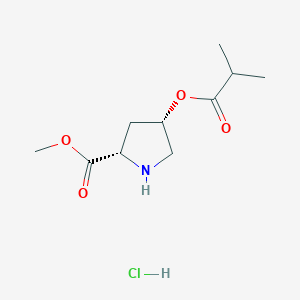

![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)
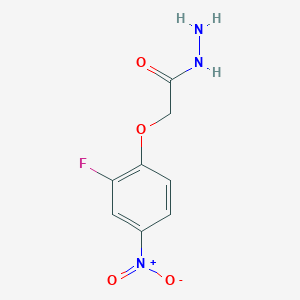
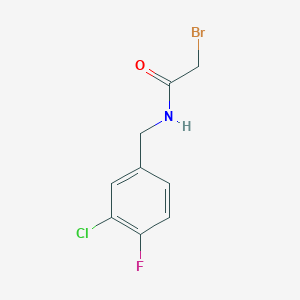
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)

